Renin Inhibitory Potency: Methyl Aminomalonate‑Derived Inhibitor (IC₅₀ = 0.19 nM) vs. Aspartate Ester Analog (IC₅₀ = 1.40 nM)
In a head‑to‑head comparison within the same renin‑inhibitory peptide scaffold (ACDMH P1‑P1′ isostere), the compound bearing the methyl aminomalonate P2 residue (derived from 61172‑71‑2 after Boc deprotection and coupling) inhibited monkey plasma renin with an IC₅₀ of 0.19 nM, whereas the aspartic acid β‑methyl ester analog (compound 5) exhibited an IC₅₀ of 1.40 nM — a 7.4‑fold loss of potency [1]. The histidine‑derived P2 comparator (compound 15, IC₅₀ = 0.23 nM) was equipotent, but the histidine derivative demonstrated inferior oral antihypertensive efficacy and greater susceptibility to gut proteolysis (see separate evidence items). The glutamic acid γ‑methyl ester analog (compound 6) was markedly weaker, with an IC₅₀ of 27.0 nM (142‑fold less potent than the aminomalonate derivative).
| Evidence Dimension | In vitro renin inhibitory potency (IC₅₀, monkey plasma renin) |
|---|---|
| Target Compound Data | 0.19 nM (inhibitor 4, ACDMH‑P2‑methyl aminomalonate, derived from 61172‑71‑2) |
| Comparator Or Baseline | Aspartate β‑methyl ester (compound 5): IC₅₀ = 1.40 nM; Glutamate γ‑methyl ester (compound 6): IC₅₀ = 27.0 nM; Histidine P2 (compound 15): IC₅₀ = 0.23 nM |
| Quantified Difference | 7.4‑fold more potent than aspartate analog; 142‑fold more potent than glutamate analog; equipotent to histidine analog |
| Conditions | Monkey plasma renin inhibition assay; peptide scaffold ACDMH at P1‑P1′; all compounds measured under identical assay conditions as reported in Table I of Repine et al. (1991) |
Why This Matters
For medicinal chemistry teams selecting a P2 building block for renin‑targeting peptides, the aminomalonate monomethyl ester offers sub‑nanomolar potency that the aspartate and glutamate analogs cannot approach, directly reducing the number of synthesis‑to‑assay cycles needed to achieve enzyme inhibition benchmarks.
- [1] Repine JT, Himmelsbach RJ, Hodges JC, et al. Renin inhibitors containing esters at the P2‑position. Oral activity in a derivative of methyl aminomalonate. J Med Chem. 1991;34(7):1935‑1943. Table I: Renin IC₅₀ values for compounds 4, 5, 6, and 15. View Source
